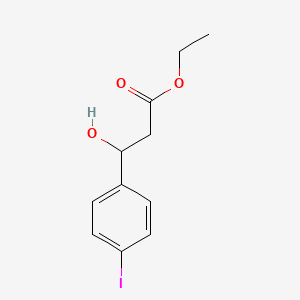
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of propanoic acid, featuring an ethyl ester group, a hydroxy group, and an iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-iodophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(4-iodophenyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(4-iodophenyl)propanol.
Substitution: Formation of 3-Hydroxy-3-(4-aminophenyl)propanoate.
科学研究应用
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-bromophenyl)propanoate
- Ethyl 3-Hydroxy-3-(4-chlorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in halogen bonding, making it a valuable compound for specific applications in research and industry.
生物活性
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is a chemical compound with notable biological activity due to its unique structural features. This article will explore its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H13IO3
- Molecular Weight : Approximately 320.12 g/mol
- Functional Groups : Contains an ethyl ester group, a hydroxy group, and a 4-iodophenyl moiety.
The presence of iodine in the structure enhances its reactivity, particularly in electrophilic substitution reactions, while the hydroxy group contributes to its solubility and potential biological activity.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound showed significant activity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
Anti-inflammatory Effects
Preliminary investigations have suggested that this compound possesses anti-inflammatory effects . This compound was found to reduce the expression of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses.
Study 1: Anticancer Activity
In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 25 | 40 |
| 50 | 20 |
The IC50 was determined to be around 25 µM, indicating significant cytotoxicity at higher concentrations .
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings included:
| Treatment (µM) | TNF-α Production (pg/mL) |
|---|---|
| Control | 500 |
| Ethyl Compound (10) | 350 |
| Ethyl Compound (25) | 200 |
The results indicated a dose-dependent reduction in TNF-α production, highlighting the compound's potential as an anti-inflammatory agent .
属性
分子式 |
C11H13IO3 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |
InChI 键 |
ADUJWCNWXJNMKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















